3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid
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Overview
Description
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-hydroxy-4-methoxyphenylpropanoic acid. This intermediate can be synthesized through the reaction of vanillin with malonic acid in the presence of a base, followed by decarboxylation.
The next step involves the introduction of the prop-2-en-1-yloxy group. This can be achieved through an etherification reaction, where the hydroxyl group of the intermediate compound reacts with prop-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The prop-2-en-1-yloxy group can be reduced to form a propoxy group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-{3-Methoxy-4-[(propoxy)phenyl}propanoic acid.
Substitution: Formation of nitrated or sulfonated derivatives of the compound.
Scientific Research Applications
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
trans-Ferulic acid: Similar structure with a methoxy group and a phenylpropanoic acid backbone.
Coniferyl alcohol: Contains a similar phenylpropanoid structure but with a hydroxyl group instead of a methoxy group.
Eugenol: Contains a methoxy group and a prop-2-en-1-yloxy group but lacks the phenylpropanoic acid backbone.
Uniqueness
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
820215-81-4 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(3-methoxy-4-prop-2-enoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-4,6,9H,1,5,7-8H2,2H3,(H,14,15) |
InChI Key |
WLDRRGTXXBSKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC=C |
Origin of Product |
United States |
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